molecular formula C20H23NO4 B5726198 (E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5726198
M. Wt: 341.4 g/mol
InChI Key: GECYZIGKAYAAJC-VOTSOKGWSA-N
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Description

(E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a dimethylphenyl and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of an appropriate amine with a substituted cinnamic acid derivative. The reaction is usually carried out under conditions that favor the formation of the (E)-isomer. Common reagents include coupling agents like EDCI or DCC, and the reaction is often performed in solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with biological targets, leading to potential therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3,5-DIMETHYLPHENYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
  • (E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE
  • (E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYBENZYL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-N-(3,5-DIMETHYLPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE lies in its specific substitution pattern on the aromatic rings. The presence of three methoxy groups on one phenyl ring and two methyl groups on the other provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-8-14(2)10-16(9-13)21-19(22)7-6-15-11-17(23-3)20(25-5)18(12-15)24-4/h6-12H,1-5H3,(H,21,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECYZIGKAYAAJC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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